Broparestrol (E)-

Übersicht

Beschreibung

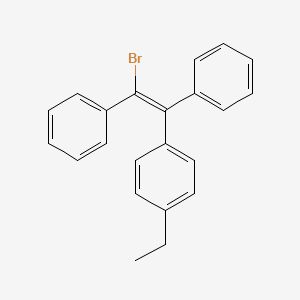

Broparestrol (E)-, also known as α-bromo-α,β-diphenyl-β-p-ethylphenylethylene, is a synthetic, nonsteroidal selective estrogen receptor modulator of the triphenylethylene group. It has been used in Europe as a dermatological agent and for the treatment of breast cancer. The compound is described as slightly estrogenic and potently antiestrogenic, inhibiting mammary gland development and suppressing prolactin levels in animals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Broparestrol (E)- can be synthesized using palladium-catalyzed cross-coupling reactions. The process involves the reaction of α-bromo-α,β-diphenyl-β-p-ethylphenylethylene with appropriate reagents under controlled conditions .

Industrial Production Methods: The industrial production of Broparestrol (E)- involves large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Broparestrol (E)- undergoes various chemical reactions, including:

Oxidation: Broparestrol (E)- can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced using suitable reducing agents.

Substitution: Broparestrol (E)- can undergo substitution reactions, particularly at the bromine atom, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Wissenschaftliche Forschungsanwendungen

Broparestrol, also known as α-bromo-α,β-diphenyl-β-p-ethylphenylethylene (BDPE), is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . Marketed under brand names like Acnestrol and Longestrol, it has been used in Europe as a dermatological agent and for the treatment of breast cancer .

Structure and Properties

Broparestrol is composed of E- and Z- isomers (LN-1643 and LN-2299, respectively), both of which are active . Both isomers are similarly antiestrogenic, but were never marketed separately . A new polymorph of E-broparestrol has been found crystallizing in a monoclinic unit cell, space group P2 1 /c, with lattice parameters a = 5.6079(4) Å .

Medical Applications

Broparestrol has been used as a dermatological agent and in the treatment of breast cancer . It is described as slightly estrogenic and potently antiestrogenic, inhibiting mammary gland development and suppressing prolactin levels in animals .

Research Applications

Broparestrol's binary system, involving E- and Z- isomers, exhibits overt and hidden polymorphism, making it valuable for studying phase behavior . The complexities of the binary system, where physical mixtures do not immediately achieve equilibrium, and recrystallization leads to metastable phases, present challenges and opportunities for in-depth research . Research into the different polymorphs of Broparestrol is ongoing . A stable temperature-composition phase diagram of the binary system containing E- and Z-broparestrol has been proposed .

Selective Estrogen Receptor Modulator (SERM)

Wirkmechanismus

Broparestrol (E)- exerts its effects by binding to estrogen receptors, acting as a selective estrogen receptor modulator. It exhibits both estrogenic and antiestrogenic activities, depending on the target tissue. The compound inhibits mammary gland development and suppresses prolactin levels by modulating the activity of estrogen receptors .

Vergleich Mit ähnlichen Verbindungen

Clomifene: Another selective estrogen receptor modulator used in the treatment of infertility.

Diethylstilbestrol: A synthetic nonsteroidal estrogen used in the past for various medical conditions.

Uniqueness: Broparestrol (E)- is unique in its potent antiestrogenic activity and its ability to inhibit mammary gland development and suppress prolactin levels. Unlike some other selective estrogen receptor modulators, Broparestrol (E)- has been specifically used in dermatological applications and for treating breast cancer .

Biologische Aktivität

Broparestrol (E)- is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of endocrinology and pharmacology. This article explores the biological activity of Broparestrol (E)-, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Broparestrol (E)- is a derivative of the steroid hormone structure, characterized by specific functional groups that influence its biological interactions. Understanding its chemical properties is crucial for elucidating its mechanism of action.

| Property | Value |

|---|---|

| Molecular Formula | C23H32O3 |

| Molecular Weight | 368.5 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in organic solvents |

Broparestrol (E)- primarily acts as a selective modulator of steroid receptors. Its interactions with androgen and estrogen receptors can lead to varied biological responses depending on the tissue context. The compound's ability to selectively activate or inhibit these receptors underlines its potential therapeutic applications.

Structure-Activity Relationship (SAR)

Research indicates that minor modifications in the chemical structure of Broparestrol (E)- can significantly alter its biological activity. The concept of bioisosteric replacement is particularly relevant here, as changes in functional groups can enhance receptor binding affinity or alter selectivity.

Biological Activities

Broparestrol (E)- exhibits a range of biological activities, including:

- Antiproliferative Effects : Studies have shown that Broparestrol (E)- can inhibit the proliferation of certain cancer cell lines by modulating hormone-sensitive pathways.

- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation through its effects on cytokine production.

- Endocrine Disruption : As a synthetic steroid, Broparestrol (E)- may interfere with normal endocrine functions, leading to both therapeutic and adverse effects.

Case Studies

Several studies have documented the effects of Broparestrol (E)- on various biological systems:

- Cancer Cell Line Study : In vitro studies on breast cancer cell lines revealed that Broparestrol (E)- inhibited cell growth by inducing apoptosis through the activation of estrogen-responsive genes.

- Animal Model Research : In rodent models, administration of Broparestrol (E)- resulted in altered hormone levels and significant changes in body weight, suggesting endocrine modulation.

- Toxicological Assessment : A study assessing the toxicity profile indicated that high doses of Broparestrol (E)- led to liver enzyme elevation, highlighting the need for careful dosage regulation in therapeutic applications.

Eigenschaften

CAS-Nummer |

22393-62-0 |

|---|---|

Molekularformel |

C22H19Br |

Molekulargewicht |

363.3 g/mol |

IUPAC-Name |

1-[(E)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene |

InChI |

InChI=1S/C22H19Br/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+ |

InChI-Schlüssel |

OQCYTSHIQNPJIC-QURGRASLSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 |

Isomerische SMILES |

CCC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3 |

Kanonische SMILES |

CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 |

Aussehen |

Solid powder |

Key on ui other cas no. |

22393-62-0 479-68-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

alpha-(4-ethyl)phenyl-alpha'-bromo trans-stilbene broparestrol broparoestrol broparoestrol, (cis)-isomer broparoestrol, (trans)-isomer LN 1643 LN 2299 LN-1643 LN-2299 trans-broparestrol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.